

Spectroscopic & Structural Analysis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,6-Bis(4-fluorobenzylidene)cyclohexanone

CAS No.: 62085-74-9

Cat. No.: B1594061

[Get Quote](#)

Technical Guide for Pharmaceutical & Materials Science Applications

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of **2,6-Bis(4-fluorobenzylidene)cyclohexanone** (CAS: 62085-74-9), a symmetric

-unsaturated ketone synthesized via Claisen-Schmidt condensation. Characterized by its "butterfly-like" geometry and cross-conjugated system, this compound is a critical scaffold in the development of non-linear optical (NLO) materials and cytotoxic agents (e.g., against HCT116 colon cancer lines).

This document details the specific spectral signatures required to validate the compound's identity, purity, and stereochemistry (

-isomerism), serving as a reference standard for researchers in drug discovery and crystallographic engineering.

Chemical Identity & Synthesis Protocol

To ensure spectroscopic fidelity, the analyte must be synthesized to high purity, minimizing the presence of mono-substituted intermediates or aldol adducts.

- IUPAC Name: (2E,6E)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one

- Molecular Formula: C

H

F

O[1][2]

- Molecular Weight: 310.34 g/mol [2][3]
- Stereochemistry: The thermodynamically stable () isomer is the dominant product due to steric minimization.

Optimized Synthesis Workflow (Claisen-Schmidt)

The synthesis utilizes a base-catalyzed aldol condensation between cyclohexanone and 4-fluorobenzaldehyde.



[Click to download full resolution via product page](#)

X-Ray Diffraction (XRD) & Crystal Packing

Understanding the solid-state conformation is vital for interpreting solid-state NMR and IR data.

- Crystal System: Triclinic[1][4]
- Space Group:
- Conformation: The cyclohexanone ring adopts a "sofa" conformation (or distorted envelope), relieving steric strain between the ortho-hydrogens of the aromatic rings and the

cyclohexanone methylene protons.

- Packing Forces: The lattice is stabilized by weak intermolecular interactions:
 - C—H...O: Hydrogen bonding between vinyl protons and the carbonyl oxygen.
 - C—H...F: Interactions involving the fluorine substituents.
 - C—H...
: Edge-to-face aromatic stacking.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum provides immediate feedback on the extent of conjugation and electronic transitions.

Parameter	Value (Acetonitrile)	Assignment	Mechanistic Insight
1	323 - 327 nm		Primary band arising from the extended conjugation of the benzylidene moieties with the central carbonyl.
2	~230 nm		Local excitation of the benzenoid rings.
Band Gap	~3.2 eV		Indicative of semi-conducting potential; relevant for NLO applications.

Diagnostic Note: A hypsochromic shift (blue shift) compared to non-fluorinated analogues may be observed due to the inductive electron-withdrawing effect (-I) of the fluorine atoms, despite their mesomeric donation (+M).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the

-unsaturated ketone motif.

Functional Group	Wavenumber ()	Intensity	Structural Significance
C=O Stretch	1655 - 1665	Strong	Lower than typical saturated ketones (1715) due to conjugation (s-cis/s-trans resonance).
C=C Stretch	1600 - 1620	Medium	Olefinic bond stretch; confirms the benzylidene formation.
C-F Stretch	1220 - 1240	Strong	Characteristic aryl-fluorine stretch; diagnostic for the specific derivative.
C-H (Ar)	3050 - 3080	Weak	Aromatic C-H stretching vibrations.
C-H (Aliph)	2920 - 2950	Medium	Methylene (-CH -) symmetric/asymmetric stretching of the cyclohexanone ring.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing the (

) stereochemistry and confirming the fluorine substitution pattern.

H NMR (400 MHz, CDCl₃)

)

- Olefinic Protons (=CH-): A singlet at

7.75 - 7.82 ppm. The lack of splitting confirms the absence of a vicinal proton, while the chemical shift is deshielded by the anisotropic effect of the carbonyl group, characteristic of the E-isomer.

- Aromatic Protons:

- 7.40 - 7.50 ppm (m, 4H): Protons ortho to the alkene linker.
- 7.10 - 7.15 ppm (m, 4H): Protons ortho to the Fluorine. These appear as triplets or complex multiplets due to

and

coupling.

- Aliphatic Protons:

- 2.85 - 2.95 ppm (t/m, 4H): C-3 and C-5 methylene protons (adjacent to the double bond).
- 1.75 - 1.85 ppm (m, 2H): C-4 methylene protons (apex of the ring).

C NMR &

F Coupling

The presence of fluorine introduces distinctive splitting patterns in the carbon spectrum (

).

Carbon Type	Shift (ppm)	Coupling ()	Assignment
C=O	190.2	Singlet	Carbonyl carbon (conjugated).
C-F (Ar)	163.5		Aromatic carbon directly bonded to Fluorine (doublet).
=CH-	136.8	Singlet	Olefinic methine carbon.
C=C (Quat)	135.5	Singlet	Quaternary carbon of cyclohexanone ring.
Ar-C (ipso)	132.1		Aromatic carbon bonded to the alkene.
Ar-C (ortho)	131.8		Aromatic carbons meta to Fluorine.
Ar-C (meta)	115.8		Aromatic carbons ortho to Fluorine.

Mass Spectrometry (MS)

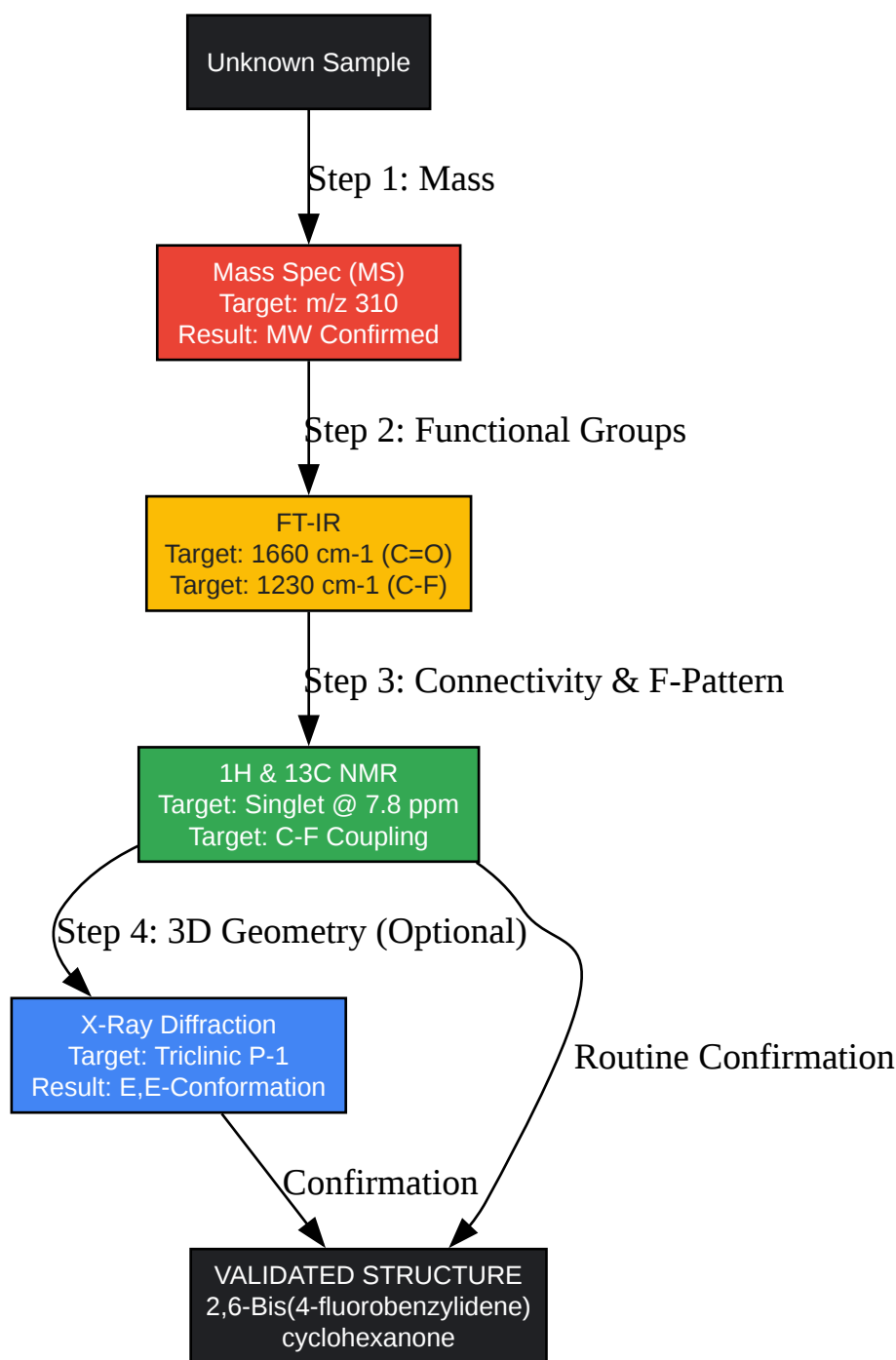
- Ionization Mode: EI (Electron Impact) or ESI (Electrospray).
- Molecular Ion ():m/z 310.
- Fragmentation Pattern:
 - m/z 310
215: Loss of a 4-fluorophenyl fragment.
 - m/z 310

282: Loss of CO (common in cyclic ketones).

- Base Peak: Often the molecular ion or the fragment resulting from the loss of one aryl ring, depending on ionization energy.

Structural Elucidation Logic Flow

The following diagram illustrates the decision matrix for validating the structure of **2,6-Bis(4-fluorobenzylidene)cyclohexanone**.



[Click to download full resolution via product page](#)

References

- Ompraba, G., et al. (2003).[1][4] "Crystal and molecular structure of **2,6-bis(4-fluorobenzylidene)cyclohexanone**." Crystal Research and Technology, 38(9), 822–828.[1]
[Link\[1\]](#)

- El Tamany, Y. M., et al. (2017).[5] "Synthesis, structure combined with conformational analysis, biological activities and docking studies of bis benzylidene cyclohexanone derivatives." Journal of Molecular Structure. [Link](#)
- PubChem. (n.d.).[6] "**2,6-Bis(4-fluorobenzylidene)cyclohexanone** | C20H16F2O." [2][3][7] National Center for Biotechnology Information. [Link](#)
- BenchChem. (2025). "Comparative Biological Activity of Fluorinated Cyclohexenone Derivatives." [Link](#)
- Sigma-Aldrich. (n.d.). "Product Specification: 2,6-Bis((E)-4-fluorobenzylidene)cyclohexan-1-one." [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Sci-Hub. Crystal and molecular structure of 2,6-bis(4-fluorobenzylidene)cyclohexanone / Crystal Research and Technology, 2003 [sci-hub.kr]
 2. 2,6-Bis((E)-4-fluorobenzylidene)cyclohexan-1-one | 62085-74-9 [sigmaaldrich.com]
 3. chemimpex.com [chemimpex.com]
 4. researchgate.net [researchgate.net]
 5. researchgate.net [researchgate.net]
 6. 2,6-Bis(4-chlorobenzylidene)cyclohexanone | C20H16Cl2O | CID 86814 - PubChem [pubchem.ncbi.nlm.nih.gov]
 7. 2,6-Bis(4-fluorobenzylidene)cyclohexanone | C20H16F2O | CID 1551384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic & Structural Analysis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594061/docs#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)